molecular formula C19H12BrF3N2O4 B444707 N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide CAS No. 313245-26-0

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

Cat. No.: B444707
CAS No.: 313245-26-0
M. Wt: 469.2g/mol
InChI Key: ZTMLKPXBJAXFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Acetylation: The acetyl group can be introduced using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Iminochromene: This step involves the condensation of the brominated chromene with 4-(trifluoromethoxy)aniline under acidic conditions to form the iminochromene structure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate various biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide: Lacks the acetyl group, which may affect its biological activity.

    N-acetyl-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    N-acetyl-6-bromo-2-phenyliminocoumarin-3-carboxamide: Similar structure but with a coumarin core instead of chromene, which can alter its chemical properties and biological activity.

Uniqueness

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity and binding affinity, while the bromine atom provides a site for further functionalization.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N2O4/c1-10(26)24-17(27)15-9-11-8-12(20)2-7-16(11)28-18(15)25-13-3-5-14(6-4-13)29-19(21,22)23/h2-9H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLKPXBJAXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.